molecular formula C8H7N3O B1344975 4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 98581-86-3

4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No. B1344975
CAS RN: 98581-86-3
M. Wt: 161.16 g/mol
InChI Key: RIBPDWQKLGLSLS-UHFFFAOYSA-N
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Description

The compound 4-(4H-1,2,4-triazol-4-yl)phenol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The phenolic group attached to the triazole ring suggests potential for various chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of hydrazine and various phenolic or cyano-phenol precursors under solvothermal conditions, as seen in the synthesis of compounds based on the 4-amino-4H-1,2,4-triazole group . Another approach includes the reaction of prop-2-en-1-ones with hydrazine hydrate under reflux conditions to obtain phenol derivatives incorporated by the triazole moiety . Additionally, the Williamson synthesis and related methods can be used to synthesize substituted triazole compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of hydrogen bonds and other interactions such as C–H…π, which can be observed in the crystal structures of these compounds . The dihedral angles between the phenyl and triazole rings can vary, affecting the compound's properties . X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds .

Chemical Reactions Analysis

Triazole phenols can participate in various chemical reactions due to their active functional groups. They can form complexes with metals, as seen in the copper(II) complexes based on 4-(1H-1,2,4-triazol-1-yl)phenol . The presence of a phenolic hydroxyl group also allows for the formation of hydrogen bonds, which can stabilize the structure of the compound and its complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole phenols are influenced by their molecular structure. The luminescent properties of these compounds can be mediated by the position of the hydroxylic group, with the luminescent maximal peaks decreasing with the diminution of hydroxylic steric effects . The antimicrobial activity of some triazole phenols has been demonstrated against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents . The stability of these compounds can be high, making them suitable candidates for light emission materials .

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Compounds containing the 4-(4H-1,2,4-triazol-4-yl)phenol moiety have shown significant antibacterial activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, as well as antifungal activity against A. niger. This demonstrates their potential as candidates for developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Corrosion Inhibition

  • Protection for Mild Steel : Derivatives of 4-(4H-1,2,4-triazol-4-yl)phenol have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit significant inhibition efficiency, showcasing their potential in corrosion protection applications (Ansari, Quraishi, & Singh, 2014).

Luminescent Properties

  • Luminescent Materials : Research on the luminescent properties of compounds based on 4-amino-4H-1,2,4-triazole has revealed that the position of hydroxylic groups significantly affects their luminescence. This highlights the importance of structural modification in designing materials with desired luminescent properties (Xi et al., 2021).

Crystal Structures and Polymorphism

  • Crystallography and Polymorphism : Studies focusing on the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol derivatives reveal intricate details of their molecular arrangement and interactions. Such investigations are crucial for understanding the material properties and designing compounds with tailored characteristics (Zhu et al., 2000).

Advanced Material Applications

  • Coordination Polymers and Electrochemiluminescence : The synthesis of coordination polymers using 4-amino-1,2,4-triazole Schiff base derivatives and their application in electrochemiluminescence demonstrates the versatility of 4-(4H-1,2,4-triazol-4-yl)phenol derivatives in materials science. These findings open up new avenues for the development of advanced luminescent materials (Zhang et al., 2017).

Future Directions

The future research directions for “4-(4H-1,2,4-triazol-4-yl)phenol” could involve further exploration of its potential applications. For instance, coordination polymers based on this compound have shown promise in the detection of antibiotics and pesticides . Additionally, these polymers have demonstrated anti-tumor activity, suggesting potential applications in cancer treatment .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPDWQKLGLSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649436
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-triazol-4-yl)phenol

CAS RN

98581-86-3
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-aminophenol (1 g, 9.16 mmol) and bisformyl hydrazine (888 mg, 10.08 mmol) were dissolved in a mixture of toluene (30 mL) and DMF (3 mL), followed by addition of pTSA (1.92 g, 10.08 mmol). The mixture was heated under reflux for 3 hours. Upon cooling, the mixture separated to two layers. The upper toluene layer was discarded. The lower dark DMF layer was directly purified by column chromatography using a 115 gram biotage silica gel cartridge eluting with 20-40 ethyl acetate/hexanes (gradient) to give the product as pale yellow solid. LRMS tale: 161.1; obs: 162.4 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Azadbakht, AR Abbasi, Z Derickvand… - Iranian Journal of …, 2016 - inis.iaea.org
[en] 4-(4H-1, 2, 4-Triazol-4-yl) phenol (compound I) as a triazol aromatic compound was obtained by the reaction diformylhydrazineand p-aminophenol in dimethylformamide (DMF) …
Number of citations: 1 inis.iaea.org
Y Yang, P Du, YY Liu, JF Ma - Crystal growth & design, 2013 - ACS Publications
Eleven Zn/Cd-containing coordination polymers (CPs) incorporating both flexible 4-substituted bis(1,2,4-triazole) ligands and polycarboxylate anions, namely, [Zn(L1)(o-BDC)]·1.5H 2 O …
Number of citations: 77 pubs.acs.org
YF Li, HJ Zhang, ZS Quan - Medicinal Chemistry Research, 2016 - Springer
To discover new compounds with anti-inflammatory activity, a series of novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives were synthesized and their …
Number of citations: 6 link.springer.com
M Song, R Yan, Y Zhang, D Guo, N Zhou… - Journal of enzyme …, 2020 - Taylor & Francis
Histamine H 3 receptors (H 3 R) antagonists/inverse agonists are becoming a promising therapeutic approach for epilepsy. In this article, novel nonimidazole H 3 R antagonists/inverse …
Number of citations: 13 www.tandfonline.com
AS Belapure - 2012 - trace.tennessee.edu
Pollution due to use of fossil fuels is a growing problem in today’s world. In recent years, chemical research has been focused on catalysis as the possible means of providing …
Number of citations: 1 trace.tennessee.edu
E Darout, RP Robinson, KF McClure… - Journal of Medicinal …, 2013 - ACS Publications
A series of GPR119 agonists based on a 2,6-diazatricyclo[3.3.1.1∼3,7∼]decane ring system is described. Also provided is a detailed account of the development of a multigram scale …
Number of citations: 34 pubs.acs.org
N Pour - Iranian Journal of Crystallography and Mineralogy, 2020 - ijcm.ir
In this study, new coordination polymer was synthesized by the reaction of ZnCl 2 and L NPI carboxamide,(N-(4-pyridyl) isonicotinamide) as well as characterized by FT-IR spectroscopy…
Number of citations: 2 ijcm.ir
ابوالقاسم‌پور, سیده ارغوان, سلیمی, نخعی‌پور - مجله بلورشناسی و کانی شناسی …, 2020‎ - ijcm.ir
Abolghasempour, Salimi, Nakhaei Pour. Synthesis, characterization and crystal structure determination of new coordination polymer of zinc (II) containing N-(4-pyridyl) …
Number of citations: 2 ijcm.ir

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